molecular formula C17H24N2O B2464396 4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide CAS No. 1396768-22-1

4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide

Cat. No.: B2464396
CAS No.: 1396768-22-1
M. Wt: 272.392
InChI Key: CPVIZRSTIUYZRR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a but-2-yn-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the But-2-yn-1-yl Group: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the but-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N,N-dimethylaniline: Shares the tert-butyl and dimethylamino groups but lacks the but-2-yn-1-yl group.

    N,N-dimethyl-4-(2-propynyl)aniline: Similar structure but with a propynyl group instead of a but-2-yn-1-yl group.

    4-tert-butyl-N-(2-propynyl)benzamide: Similar structure but with a propynyl group instead of a but-2-yn-1-yl group.

Uniqueness

4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[4-(dimethylamino)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-14(9-11-15)16(20)18-12-6-7-13-19(4)5/h8-11H,12-13H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVIZRSTIUYZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC#CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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